molecular formula C15H24N2O4 B14808846 N-Amino-11-azaartemisinin

N-Amino-11-azaartemisinin

Cat. No.: B14808846
M. Wt: 296.36 g/mol
InChI Key: SDPLWYWNQUROTR-MBQCHNMNSA-N
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Description

N-Amino-11-azaartemisinin is a derivative of artemisinin, a compound originally extracted from the Chinese plant Artemisia annua L. in 1972. Artemisinin and its derivatives are well-known for their potent antimalarial properties. This compound has been developed to enhance the stability and biological activity of artemisinin, making it a promising candidate for various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Amino-11-azaartemisinin can be synthesized through a series of chemical reactions starting from artemisinin. One common method involves the reaction of artemisinin with hydrazine hydrate in a mixture of chloroform and methanol at low temperatures. This reaction produces this compound as the primary product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, controlled reaction temperatures, and efficient purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Amino-11-azaartemisinin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, chloroform, methanol, and various catalysts such as copper iodide. Reaction conditions often involve controlled temperatures and specific solvent mixtures to ensure the desired product is obtained .

Major Products Formed

For example, derivatives with triazole moieties have shown enhanced anticancer activity .

Scientific Research Applications

N-Amino-11-azaartemisinin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Amino-11-azaartemisinin involves its interaction with molecular targets within cells. The compound is believed to exert its effects by generating reactive oxygen species (ROS) that damage cellular components, leading to cell death. This mechanism is particularly effective against cancer cells and malaria parasites, which are more susceptible to oxidative stress .

Comparison with Similar Compounds

N-Amino-11-azaartemisinin is unique compared to other artemisinin derivatives due to its enhanced stability and biological activity. Similar compounds include:

This compound stands out due to its improved stability and potential for broader applications in medicine and industry.

Properties

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

(1S,8S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

InChI

InChI=1S/C15H24N2O4/c1-8-4-5-11-9(2)12(18)17(16)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13H,4-7,16H2,1-3H3/t8?,9-,10?,11+,13?,14+,15?/m1/s1

InChI Key

SDPLWYWNQUROTR-MBQCHNMNSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CCC(C3C24C(N(C1=O)N)O[C@](CC3)(OO4)C)C

Canonical SMILES

CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)N)C

Origin of Product

United States

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